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Compound of Interest

Compound Name: Fluprostenol methyl amide

Cat. No.: B1157138

Disclaimer: There are no published reports on the biological activity of fluprostenol methyl
amide.[1] The following application notes and protocols are based on the well-characterized
parent compound, fluprostenol, and are provided as a guide for the initial investigation of
fluprostenol methyl amide. Researchers should adapt these protocols as necessary for their
specific experimental setup.

Product Information: Fluprostenol Methyl Amide

Fluprostenol methyl amide is the N-methyl amide analog of fluprostenol, a potent
prostaglandin F2a (FP) receptor agonist.[1] The methyl amide modification of the terminal
carboxyl group may alter the compound's solubility, metabolic stability, and pharmacokinetic
profile compared to fluprostenol.

Table 1: Chemical and Physical Properties of Fluprostenol Methyl Amide
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Property Value

N-methyl-9a,11a,15R-trihydroxy-16-(3-
Formal Name (trifluoromethyl)phenoxy)-17,18,19,20-tetranor-
prosta-5Z,13E-dien-1-amide[1]

Molecular Formula C24H32F3NOs[1][2]
Formula Weight 471.5 g/mol [1][2]
Purity >98%

Formulation A solution in ethanol[1]

DMF: 50 mg/mL, DMSO: 50 mg/mL, Ethanol: 50

Solubility

mg/mL, PBS (pH 7.2): 1 mg/mL][1]
Storage -20°C[1]
Stability > 2 years[1]

Biological Context and Hypothesized Activity

Fluprostenol is a high-affinity FP prostaglandin receptor agonist. The FP receptor is a G-protein
coupled receptor (GPCR) that, upon activation, couples to Gq proteins to initiate a signaling
cascade involving phospholipase C (PLC), leading to the mobilization of intracellular calcium.
[3][4] This signaling pathway is involved in various physiological processes, including smooth
muscle contraction and the regulation of intraocular pressure (IOP).[3][4]

It is hypothesized that fluprostenol methyl amide will also act as an FP receptor agonist. Its
potency and efficacy relative to fluprostenol would need to be determined experimentally. The
isopropyl ester of fluprostenol, travoprost, is an effective ocular hypotensive drug used in the
treatment of glaucoma.[1]

Quantitative Data for Fluprostenol (Parent
Compound)

The following table summarizes the reported in vitro activity of fluprostenol, which can serve as
a benchmark for evaluating fluprostenol methyl amide.
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Table 2: In Vitro Activity of (+)-Fluprostenol

Parameter Species/Cell Line Value Reference
Ki Human FP Receptor 49.9 nM

ICso Human FP Receptor 3.5nM [5][6]

ICso0 Rat FP Receptor 7.5nM [51[6]

Cloned Human Ocular
ECso 17.5 nM
FP Receptors

ECso Rat A7r5 Cells 19.1 nM

ECso Mouse 3T3 Cells 37.3 nM

Experimental Protocols

The following are detailed protocols for the initial characterization of a novel prostaglandin
analog like fluprostenol methyl amide.

Protocol 1: Competitive Radioligand Binding Assay for
FP Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of fluprostenol methyl amide
for the FP receptor.

Materials:

HEK293 cells stably expressing the human FP receptor

[3H]-Latanoprost or other suitable radioligand

Binding Buffer: 50 mM Tris-HCI, 5 mM MgClz, 1 mM EDTA, pH 7.4

Wash Buffer: 50 mM Tris-HCI, 500 mM NacCl, pH 7.4

Fluprostenol methyl amide (test compound)
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PGF2a or Fluprostenol (unlabeled competitor)

96-well microplates

Glass fiber filters

Scintillation fluid and counter

Procedure:

Membrane Preparation: Culture HEK293-FP cells and harvest. Homogenize cells in ice-cold
binding buffer and centrifuge. Resuspend the membrane pellet in fresh binding buffer and
determine protein concentration (e.g., via Bradford assay).

Assay Setup: In a 96-well plate, add in triplicate:

o Total Binding: Cell membranes, [3H]-Latanoprost (e.g., 5 nM final concentration), and
binding buffer.

o Non-specific Binding: Cell membranes, [3H]-Latanoprost, and a high concentration of
unlabeled PGF2a (e.g., 10 uM).

o Competition: Cell membranes, [3H]-Latanoprost, and serial dilutions of fluprostenol
methyl amide (e.g., from 10-22 M to 10> M).

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell
harvester. Wash the filters three times with ice-cold wash buffer.

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the
radioactivity using a scintillation counter.

Data Analysis:

o Calculate specific binding = Total binding - Non-specific binding.
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o Plot the percentage of specific binding against the log concentration of fluprostenol
methyl amide.

o Fit the data to a one-site competition model using non-linear regression to determine the
ICso value.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Intracellular Calcium Mobilization Assay for
Functional Potency

This protocol measures the ability of fluprostenol methyl amide to stimulate the FP receptor
and elicit a functional response, determining its potency (ECso).

Materials:

HEK293 or CHO cells stably expressing the human FP receptor
e Fluo-4 AM or other calcium-sensitive fluorescent dye

o Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM
probenecid, pH 7.4

e Fluprostenol methyl amide (test compound)

e PGF2a or Fluprostenol (positive control)

o 96-well black, clear-bottom microplates

o Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:

o Cell Plating: Seed the FP receptor-expressing cells into 96-well plates and grow to 80-90%
confluency.
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e Dye Loading: Remove the culture medium and add Fluo-4 AM loading solution to each well.
Incubate for 1 hour at 37°C.

e Washing: Gently wash the cells twice with the assay buffer to remove excess dye. Add fresh
assay buffer to each well.

o Compound Preparation: Prepare serial dilutions of fluprostenol methyl amide and the
positive control in assay buffer at a concentration 5x the final desired concentration.

e Measurement:
o Place the cell plate into the fluorescence plate reader and allow it to equilibrate.
o Establish a baseline fluorescence reading for approximately 20 seconds.

o Inject the compound dilutions into the wells and continue to record the fluorescence
intensity for at least 2-3 minutes.

o Data Analysis:
o Determine the maximum change in fluorescence from baseline for each well.

o Plot the fluorescence change against the log concentration of fluprostenol methyl
amide.

o Fit the data to a sigmoidal dose-response curve using non-linear regression to determine
the ECso value (the concentration that produces 50% of the maximal response).

Visualizations
FP Receptor Signaling Pathway
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Caption: FP Receptor Gq signaling pathway.

Experimental Workflow for Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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